

Application Note: Quantification of Enprofylline in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Enprofylline*

Cat. No.: *B1671344*

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of **enprofylline** in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. The detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity. This method is validated according to established bioanalytical guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving **enprofylline**.

Principle

The method involves the extraction of **enprofylline** and an internal standard (IS), Theophylline-d6, from human plasma via protein precipitation with acetonitrile. After centrifugation, the supernatant is injected into the LC-MS/MS system. The compounds are separated by reversed-phase chromatography and detected by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from spiked plasma standards.^{[1][2][3]}

Materials and Instrumentation

Chemicals and Reagents

- **Enprofylline** ($\geq 98\%$ purity)
- Theophylline-d6 (Internal Standard, IS)
- LC-MS grade acetonitrile
- LC-MS grade methanol
- LC-MS grade water
- Formic acid ($\geq 99\%$)
- Ammonium acetate
- Control human plasma (K2-EDTA)

Instrumentation

- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UPLC/HPLC system
- Mass Spectrometer: SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[3][4]
- Analytical Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 μm) or equivalent[1]

Experimental Protocols

Preparation of Stock and Working Solutions

- **Primary Stock Solutions** (1 mg/mL): Separately weigh and dissolve **enprofylline** and Theophylline-d6 in methanol to obtain 1 mg/mL stock solutions.
- **Working Standard Solutions**: Prepare working standard solutions of **enprofylline** by serially diluting the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Theophylline-d6 primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

- Spike 5 µL of the appropriate **enprofylline** working standard solution into 95 µL of control human plasma to prepare calibration standards at concentrations of 1, 5, 20, 50, 100, 200, 400, and 500 ng/mL.
- Prepare Quality Control (QC) samples in the same manner at four concentration levels:
 - LLOQ QC: 1 ng/mL (Lower Limit of Quantification)
 - LQC: 3 ng/mL (Low Quality Control)
 - MQC: 150 ng/mL (Medium Quality Control)
 - HQC: 450 ng/mL (High Quality Control)

Sample Preparation Protocol

- Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 300 µL of the IS working solution (100 ng/mL Theophylline-d6 in acetonitrile) to each tube. This step combines protein precipitation and IS addition.[\[5\]](#)[\[6\]](#)
- Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 200 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
- Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

The chromatographic separation is performed using a gradient elution program.

Parameter	Value
Column	Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.6 mL/min
Column Temperature	40°C
Injection Volume	5 μ L

Table 1: LC Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.00	95	5
0.50	95	5
2.50	10	90
3.50	10	90
3.60	95	5

| 5.00 | 95 | 5 |

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, monitoring the specific MRM transitions for **enprofylline** and the internal standard.

Table 2: Optimized MS/MS Parameters

Parameter	Analyte (Enprofylline)	IS (Theophylline-d6)
Precursor Ion (Q1) m/z	195.1	187.1
Product Ion (Q2) m/z	138.1	128.1
Dwell Time (ms)	150	150
Declustering Potential (DP)	60 V	55 V
Collision Energy (CE)	25 eV	22 eV
Ion Source	ESI Positive	ESI Positive
IonSpray Voltage	5500 V	5500 V

| Source Temperature | 500°C | 500°C |

Method Validation Summary

The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability as per regulatory guidelines.[\[1\]](#)[\[7\]](#)[\[8\]](#)

Linearity

The calibration curve was linear over the concentration range of 1-500 ng/mL.

Table 3: Calibration Curve Summary

Parameter	Value
Concentration Range	1.0 - 500.0 ng/mL
Regression Model	Linear, 1/x ² weighting

| Correlation Coefficient (r²) | > 0.998 |

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels.

Table 4: Intra- and Inter-Day Accuracy and Precision

QC Level	Conc. (ng/mL)	Intra-Day Precision (%RSD, n=6)	Intra-Day Accuracy (%)	Inter-Day Precision (%RSD, n=18)	Inter-Day Accuracy (%)
LLOQ QC	1.0	8.5	105.2	9.8	103.5
LQC	3.0	6.2	97.8	7.5	98.9
MQC	150.0	4.1	101.5	5.3	102.1
HQC	450.0	3.5	99.4	4.8	100.7

Acceptance criteria: Precision (%RSD) $\leq 15\%$ ($\leq 20\%$ for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).[\[7\]](#)[\[9\]](#)

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

Table 5: Recovery and Matrix Effect Data

QC Level	Analyte Recovery (%)	IS Recovery (%)	Matrix Effect (%)	IS-Normalized Matrix Factor
LQC	92.5	94.1	98.2	0.99
HQC	94.8	93.5	101.3	1.02

Acceptance criteria: Consistent and reproducible recovery; IS-normalized matrix factor between 0.85 and 1.15.

Stability

Enprofylline was found to be stable under various storage and handling conditions.

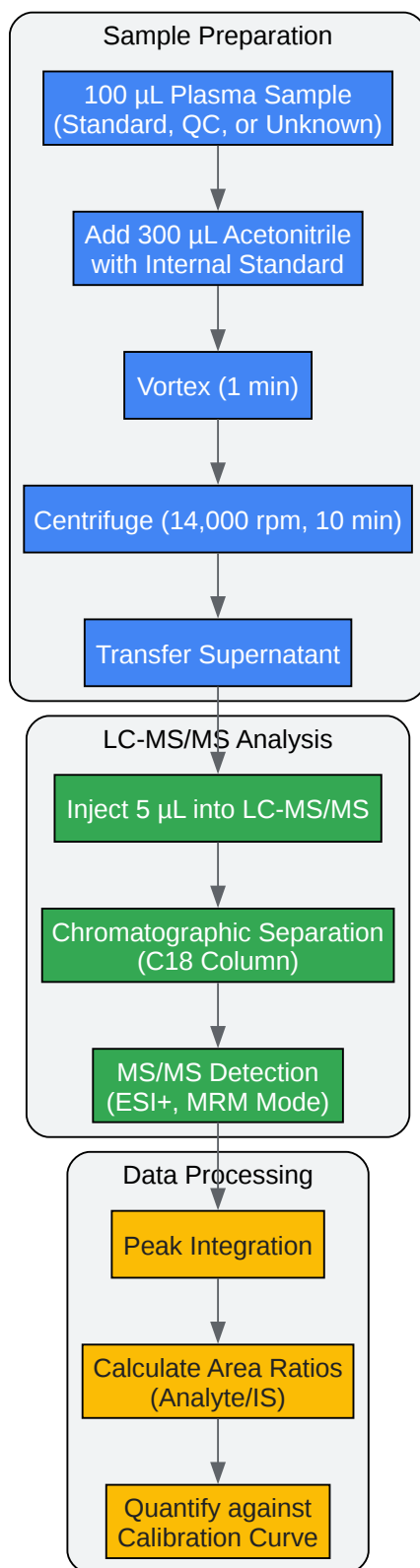
Table 6: Stability Results Summary

Stability Condition	Duration	Result
Bench-Top (in Plasma)	8 hours at RT	Stable
Freeze-Thaw (in Plasma)	3 cycles	Stable
Autosampler (Processed)	24 hours at 10°C	Stable
Long-Term (in Plasma)	90 days at -80°C	Stable

Acceptance criteria: Mean concentration within $\pm 15\%$ of nominal values.

Visualizations

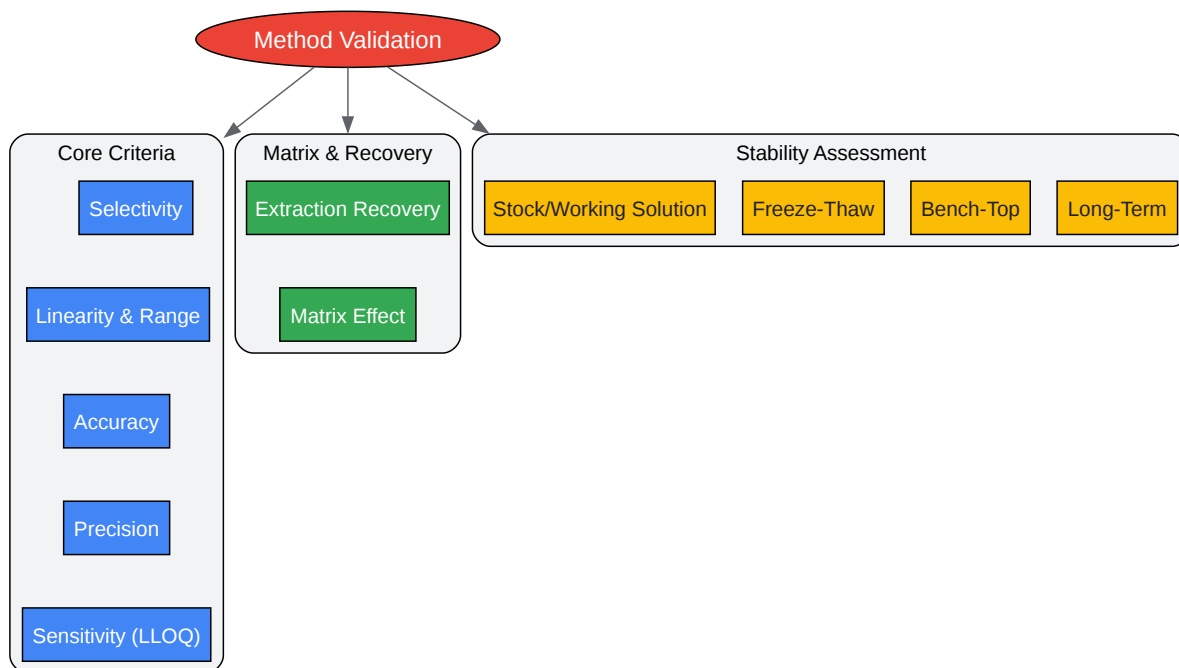
Experimental Workflow



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Caption: Workflow for **Enprofylline** Quantification in Plasma.

Bioanalytical Method Validation Parameters



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